

# In Silico Prediction of Caesalmin B Bioactivity: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Caesalmin B*

Cat. No.: *B018852*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Caesalmin B** is a cassane-type diterpenoid isolated from plants of the *Caesalpinia* genus, which are known for their rich phytochemical profiles and diverse medicinal properties.<sup>[1][2]</sup> Diterpenoids from this genus have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimalarial, and antiviral effects.<sup>[1][2][3][4]</sup> While extensive research exists for some related compounds like Caesalmin C, specific in silico predictive studies on **Caesalmin B** are not widely documented. This technical guide outlines a prospective framework for the in silico prediction of **Caesalmin B**'s bioactivity, focusing on its potential anti-inflammatory and anticancer properties, informed by the known activities of its chemical class. This document serves as a comprehensive roadmap for researchers aiming to computationally evaluate **Caesalmin B** as a potential therapeutic agent.

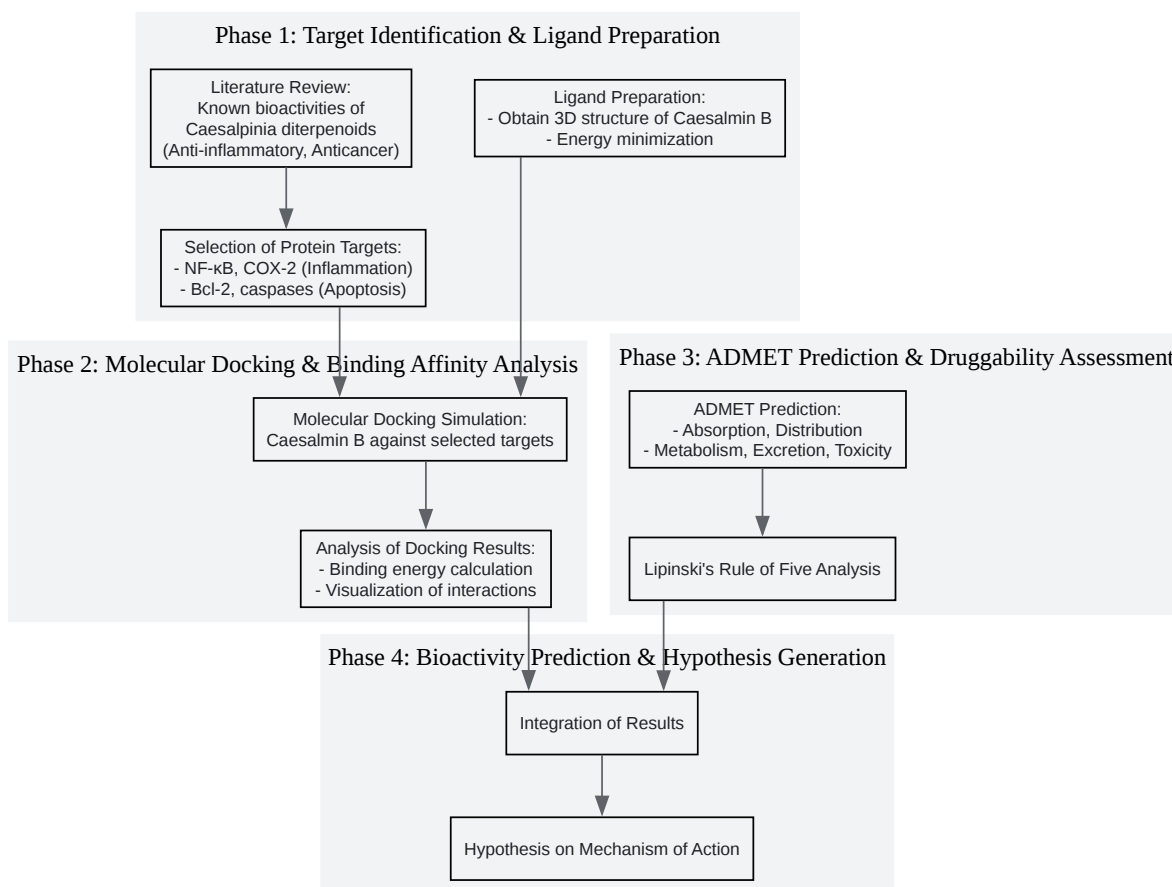
## Caesalmin B: Physicochemical Properties

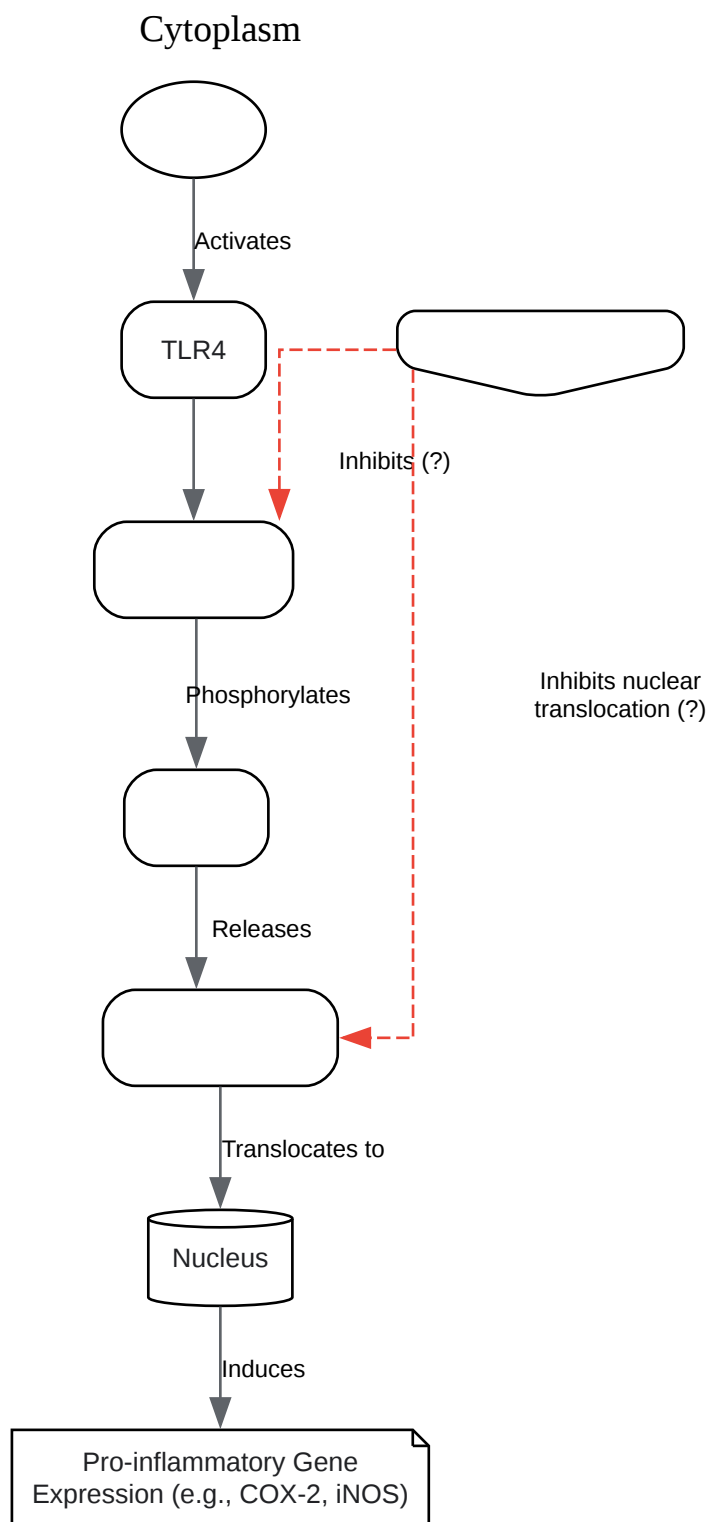
A foundational step in any in silico analysis is the characterization of the molecule of interest. The chemical structure and key physicochemical properties of **Caesalmin B** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>28</sub> O <sub>6</sub>	PubChem[5]
Molecular Weight	388.5 g/mol	PubChem[5]
IUPAC Name	[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.0 <sup>3,7</sup> .0 <sup>8,19</sup> .0 <sup>13,18</sup> ]nonadeca-3(7),5-dien-17-yl] acetate	PubChem[5]
XLogP3	2.9	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	6	PubChem[5]
Rotatable Bond Count	2	PubChem[5]

## Prospective In Silico Bioactivity Prediction Workflow

The following workflow is proposed for a comprehensive computational assessment of **Caesalmin B**'s bioactivity.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caesalmin B | C<sub>22</sub>H<sub>28</sub>O<sub>6</sub> | CID 12037261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Silico Prediction of Caesalmin B Bioactivity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018852#in-silico-prediction-of-caesalmin-b-bioactivity]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)